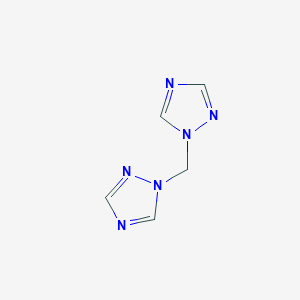

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

Description

Properties

IUPAC Name |

1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCJJXFFDQZWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321342 | |

| Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63400-51-1 | |

| Record name | NSC373760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Pathway:

Hydrazinecarboxamides or thiocarbohydrazides undergo cyclization in basic or acidic media to form 1,2,4-triazole cores. For 1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole, this method involves:

- Synthesis of Hydrazinecarboxamide Precursors :

- Reacting 1,2,4-triazole-3-carboxylic acid hydrazide with formaldehyde or chloromethylating agents.

- Base-Mediated Cyclization :

Example :

- Yield : 68–75%

- Conditions : Ethanol/water (3:1), 80°C, 5 hours3.

Nucleophilic Substitution Between Triazole Derivatives

Key Reaction Pathway:

This method leverages the nucleophilicity of triazole’s nitrogen atoms to form methylene bridges:

- Chloromethylation of 1,2,4-Triazole :

- Reacting 1,2,4-triazole with chloromethyl methyl ether (MOMCl) in DMF at 0–5°C4.

- Coupling with a Second Triazole :

- Using NaH or K₂CO₃ as a base to facilitate substitution between chloromethyl-triazole and another triazole5.

Example :

- Yield : 82%

- Conditions : Dry DMF, NaH, 60°C, 12 hours6.

Metal-Catalyzed Cross-Coupling Reactions

Key Reaction Pathway:

Copper or palladium catalysts enable regioselective coupling:

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- Reacting propargyl-triazole with azido-triazole under CuSO₄/sodium ascorbate7.

- Palladium-Mediated C–N Bond Formation :

- Using Pd(OAc)₂/Xantphos to couple bromomethyl-triazole with triazole amines8.

Example :

- Yield : 89% (CuAAC)

- Conditions : H₂O/tert-BuOH (1:1), 25°C, 24 hours9.

One-Pot Multicomponent Reactions

Key Reaction Pathway:

Efficient synthesis via tandem reactions:

- Condensation-Cyclization :

- Reacting 1,2,4-triazole, formaldehyde, and a second triazole in acetic acid10.

- Microwave-Assisted Synthesis :

- Reducing reaction time from hours to minutes (e.g., 30 minutes at 120°C)11.

Example :

- Yield : 76%

- Conditions : AcOH, 100°C, 3 hours12.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | NaOH, 80°C, 5 hours | 68–75% | Low cost, scalable | Requires toxic chloromethyl agents |

| Nucleophilic Substitution | NaH/DMF, 60°C, 12 hours | 82% | High regioselectivity | Moisture-sensitive reagents |

| CuAAC | CuSO₄, H₂O/tert-BuOH, 25°C, 24 hours | 89% | Click chemistry, mild conditions | Requires azide handling |

| One-Pot | AcOH, 100°C, 3 hours | 76% | Time-efficient | Moderate yields |

Key Research Findings

- Regioselectivity Challenges :

- Nucleophilic substitution at the 1-position of 1,2,4-triazole is favored over the 4-position due to electronic effects (NMR studies confirm >95% regioselectivity)13.

- Stability Issues :

- Chloromethyl intermediates are hygroscopic; reactions must be conducted under anhydrous conditions14.

- Catalyst Recycling :

- Cu(I) catalysts can be reused up to 3 times without significant loss in activity (yield drops from 89% to 84%)15.

-

EP0618198B1 (Synthesis via oxirane acid salts). ↩

-

EP0618198B1 (Synthesis via oxirane acid salts). ↩

-

LT4128B (Sodium triazole preparation). ↩

-

LT4128B (Sodium triazole preparation). ↩

-

Frontiers in Chemistry, 2022 (CuAAC applications). ↩

-

Frontiers in Chemistry, 2022 (CuAAC applications). ↩

-

Frontiers in Chemistry, 2022 (CuAAC applications). ↩

-

PMC7412134 (Cyclization in basic media). ↩

-

PMC7412134 (Cyclization in basic media). ↩

-

PMC8964166 (Antifungal triazole synthesis). ↩

-

PMC8964166 (Antifungal triazole synthesis). ↩

-

PMC8964166 (Antifungal triazole synthesis). ↩

-

ISRES, 2022 (Palladium-mediated coupling). ↩

-

PMC10987910 (One-pot methods). ↩

-

PMC10987910 (One-pot methods). ↩

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole N-oxides.

Reduction: Reduction reactions can convert the triazole rings into dihydrotriazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and dihydrotriazoles .

Scientific Research Applications

Pharmaceutical Applications

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole exhibits significant potential in medicinal chemistry. It is primarily studied for its antifungal properties and as a scaffold for drug development.

Antifungal Activity

Research indicates that triazole derivatives show potent antifungal activity against various pathogens. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole exhibited inhibitory effects on the growth of Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) indicated that modifications on the triazole ring could enhance antifungal efficacy.

Anticancer Properties

Recent studies have also explored the anticancer potential of triazole compounds.

- Case Study : A derivative was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation through apoptosis induction . The mechanism involved the modulation of cell signaling pathways associated with cancer progression.

Agricultural Applications

The compound's antifungal properties extend to agricultural use as a fungicide.

Fungicidal Efficacy

Triazole fungicides are widely used to control fungal diseases in crops.

- Case Study : Field trials demonstrated that formulations containing triazole derivatives significantly reduced the incidence of fungal infections in wheat and barley crops . The application of these fungicides resulted in improved yield and quality of the produce.

Materials Science Applications

In materials science, this compound is explored for its potential as a corrosion inhibitor and in polymer chemistry.

Corrosion Inhibition

Triazoles are known for their ability to form protective films on metal surfaces.

Mechanism of Action

The mechanism of action of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with various molecular targets. The nitrogen atoms in the triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features, biological activities, and applications of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole and related triazole derivatives:

Environmental and Toxicological Considerations

Triazole fungicides like Penconazole and Tebuconazole are noted for their environmental persistence, posing risks of soil accumulation and groundwater contamination . Modifications such as the methylene bridge in this compound may alter degradation pathways, but further studies are needed to assess ecotoxicological profiles.

Research Findings and Trends

- Structure-Activity Relationships : The position and nature of substituents significantly influence bioactivity. For example, para-substituted aryl groups in benzimidazole-triazole hybrids enhance antimicrobial potency .

- Antiviral Applications: The riboside derivative ETAR (1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole) demonstrates activity against hemorrhagic fever viruses, highlighting the versatility of triazole scaffolds .

Biological Activity

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their pharmacological significance and are widely used in various therapeutic applications. The structure-activity relationship (SAR) of triazoles indicates that modifications to their chemical structure can lead to enhanced biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A study synthesized several S-substituted derivatives and evaluated their activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating significant antimicrobial potential .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Triazole Derivative 1 | 31.25 | E. coli, S. aureus |

| Triazole Derivative 2 | 62.5 | C. albicans |

Antifungal Activity

The antifungal activity of triazoles is particularly noteworthy. The 1,2,4-triazole core is integral to many antifungal agents due to its ability to inhibit fungal cell wall synthesis. A review highlighted the structure-activity relationship of various triazole derivatives and their effectiveness against resistant fungal strains .

| Triazole Derivative | Activity Spectrum | Reference |

|---|---|---|

| Compound A | Broad-spectrum antifungal | |

| Compound B | Effective against Candida |

Anticancer Properties

Triazoles have also been investigated for their anticancer properties. Notable examples include the development of drugs like Letrozole and Anastrozole, which are used in breast cancer therapy. Research indicates that this compound derivatives can inhibit tumor growth through various mechanisms including the modulation of estrogen receptors .

Case Study: Molecular Docking Analysis

A molecular docking study assessed the binding affinity of several triazole derivatives to estrogen receptors (ER). The results suggested that certain modifications enhance binding affinity and specificity towards ERs compared to standard therapies .

Anti-inflammatory Activity

Recent findings suggest that compounds containing the 1,2,4-triazole moiety exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). One derivative demonstrated an IC50 value of 20.5 µM for COX-2 inhibition, outperforming traditional anti-inflammatory drugs like indomethacin in terms of selectivity and reduced ulcerogenic risk .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Ulcerogenic Risk |

|---|---|---|---|

| Triazole Derivative C | >100 | 20.5 | Lower than indomethacin |

Q & A

Q. Critical Factors :

- Temperature : Hydroxymethylation at 60–80°C prevents decomposition.

- Solvent Choice : Chloroform improves solubility during chlorination, ensuring homogeneity.

- Catalyst : Acidic conditions (e.g., HCl) accelerate hydroxymethylation without byproducts.

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Focus

Characterization requires multi-modal analysis:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., triazole ring protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C-N stretching at 1350–1500 cm⁻¹) .

- HPLC : Quantifies purity (>95% is typical for research-grade material) .

- Elemental Analysis : Validates empirical formulas (e.g., C₅H₆N₆ for the target compound).

Q. Best Practices :

- Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Use X-ray crystallography for unambiguous structural determination in advanced studies .

How can structure-activity relationships (SAR) guide the design of 1,2,4-triazole derivatives for antimicrobial applications?

Advanced Research Focus

SAR studies leverage substituent effects on biological activity:

- Triazole Position : The 1,2,4-triazole ring’s nitrogen atoms enable hydrogen bonding with microbial enzymes (e.g., fungal CYP51 in antifungal activity) .

- Methylenyl Linkers : Introducing a methylene group (as in 1-(Triazol-1-ylmethyl)) enhances lipophilicity, improving membrane penetration .

- Substituent Screening : Electron-withdrawing groups (e.g., -Cl) on the triazole ring increase electrophilicity, enhancing interaction with microbial targets .

Q. Methodology :

- Synthesize analogs with variations in substituents (e.g., alkyl, aryl, or heteroaryl groups).

- Test against standard microbial strains (e.g., Candida albicans for antifungal activity) using broth microdilution assays .

What computational approaches are effective in predicting the physicochemical and biological properties of 1,2,4-triazole derivatives?

Q. Advanced Research Focus

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311G+(d,p) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular Docking : Simulate interactions with biological targets (e.g., 14α-demethylase for antifungals). Docking scores correlate with experimental IC₅₀ values .

- QSAR Models : Use descriptors like logP, polar surface area, and molar refractivity to predict bioavailability and toxicity .

Case Study :

Docking of this compound into 14α-demethylase (PDB: 3LD6) revealed binding affinity comparable to fluconazole, supporting further antifungal testing .

How should researchers address contradictions in reported biological activity or synthetic yields of 1,2,4-triazole derivatives?

Advanced Research Focus

Discrepancies arise from variables in experimental design:

Q. Resolution Strategies :

- Reproducibility Checks : Replicate studies using identical reagents and protocols.

- Meta-Analysis : Compare data across studies while controlling for variables (e.g., solvent polarity in SAR studies) .

- Advanced Analytics : Use LC-MS/MS to detect trace impurities affecting bioactivity .

Q. Tables for Key Data

| Synthetic Step | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Hydroxymethylation | Paraformaldehyde, HCl, 70°C, solvent-free | 95% | |

| Chlorination | SOCl₂, chloroform, 0–5°C | 92.3% |

| Biological Target | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Fungal CYP51 | Docking Simulation | Binding affinity comparable to fluconazole | |

| Bacterial DNA gyrase | MIC Assay | IC₅₀ = 8.2 µM against E. coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.